molecular formula C8H10ClN3S B14732617 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione CAS No. 7151-75-9

1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione

Cat. No.: B14732617
CAS No.: 7151-75-9
M. Wt: 215.70 g/mol
InChI Key: CIJSNLDSRCPRLO-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from 80°C to 120°C .

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione involves its interaction with cellular targets such as DNA and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione include other imidazo[1,2-c]pyrimidine derivatives and thione-containing heterocycles. These compounds share structural features and often exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties .

Some similar compounds include:

Properties

CAS No.

7151-75-9

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione

InChI

InChI=1S/C8H10ClN3S/c9-2-4-11-5-6-12-7(11)1-3-10-8(12)13/h1,3H,2,4-6H2

InChI Key

CIJSNLDSRCPRLO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=NC2=S)N1CCCl

Origin of Product

United States

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